4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol
Description
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol is a bis-azo compound featuring two conjugated azo (–N=N–) linkages. The molecule contains a naphthalene backbone substituted with amino and phenol groups, as well as a chloro substituent at the ortho position relative to the hydroxyl group. This structural complexity enhances its stability and modulates electronic properties, making it relevant for applications in photodynamic therapy and organic semiconductors .
Properties
Molecular Formula |
C22H16ClN5O |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-2-chlorophenol |
InChI |
InChI=1S/C22H16ClN5O/c23-19-13-16(9-12-22(19)29)27-25-14-5-7-15(8-6-14)26-28-21-11-10-20(24)17-3-1-2-4-18(17)21/h1-13,29H,24H2 |
InChI Key |
KXVILEXNGKXGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-naphthalen-1-ylamine, followed by coupling with phenylazo-2-chloro-phenol under controlled conditions. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and phenolic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and naphthalenes.
Scientific Research Applications
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol has diverse applications in scientific research:
Chemistry: Used as a dye and chromophore in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The chromophoric properties are due to the conjugated system of double bonds, which absorb light at specific wavelengths. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The chloro (–Cl) group in the main compound enhances photostability compared to methoxy (–OCH3) or acetamide (–NHCOCH3) groups in analogues .
- Solubility: The acetamide group in N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide improves aqueous solubility relative to the phenol group in the main compound .
- Chromophore Strength: The cyanophenyl group in 1-(4-cyanophenyldiazen-2-ium-1-yl)-2-naphtholate shifts UV-Vis absorption maxima to longer wavelengths (~520 nm) compared to the main compound (~480 nm) due to stronger electron-withdrawing effects .
Stability and Reactivity
Biological Activity
The compound 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol, also referred to as CAS No. 2225879-61-6, is a synthetic azo compound with potential biological applications. This article reviews its biological activity, including anticancer, antibacterial, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 401.85 g/mol. Its structure features multiple aromatic rings and an azo linkage, which are often associated with various biological activities.
Biological Activity Overview
The biological activities of azo compounds are well-documented, particularly in relation to their anticancer and antibacterial properties. The following sections detail specific findings related to the compound's biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related phenolic compounds have shown promising results against various cancer cell lines.
- Case Study : A recent study evaluated a series of phenolic compounds for anticancer activity using the National Cancer Institute (NCI) protocol against multiple cancer cell lines. Compounds structurally related to our target compound demonstrated high percent growth inhibition (PGI) values, indicating effective cytotoxicity against cancer cells .
| Compound | Cell Line | PGI (%) at 10 µM |
|---|---|---|
| Compound A | SNB-19 | 65.12 |
| Compound B | NCI-H460 | 55.61 |
| Compound C | SNB-75 | 54.68 |
Antibacterial Activity
Azo compounds are also noted for their antibacterial properties. The target compound's structural characteristics may confer similar effects.
- Research Findings : In a comparative study, several azo derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacteria Type | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound D | E. coli | 8 | 17.0 ± 0.40 |
| Compound E | S. aureus | 8 | 17.0 ± 0.15 |
The biological activity of azo compounds typically involves interaction with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of the chloro and amino groups may enhance binding affinity to these targets.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of the target compound with proteins involved in cancer progression and bacterial resistance mechanisms . These studies suggest that the compound could effectively inhibit key enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
